(Z)-Triprolidine Oxalate Salt is a derivative of triprolidine, a well-known antihistamine with anticholinergic properties. This compound is primarily utilized in the pharmaceutical industry for its therapeutic effects in treating allergic reactions and symptoms associated with respiratory conditions. Triprolidine itself is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier, often leading to sedation as a side effect. The oxalate salt form enhances the stability and solubility of the compound, making it more suitable for pharmaceutical formulations.
Triprolidine was first patented in 1948 and has been in medical use since 1953. It is derived from the chemical structure of pyridine and pyrrolidine, which are key components in many pharmaceuticals. The oxalate salt form is synthesized to improve its pharmacological properties and ease of use in various formulations .
The synthesis of (Z)-Triprolidine Oxalate Salt involves several steps, primarily focusing on the conversion of triprolidine base into its oxalate salt form.
The synthesis process can vary depending on the desired purity and yield. For instance, using hazardous reagents like n-butyl lithium has been avoided in modern methods due to safety concerns, opting instead for milder conditions .
(Z)-Triprolidine Oxalate Salt features a complex molecular structure characterized by a pyridine ring connected to a propenyl group that includes a pyrrolidine moiety.
(Z)-Triprolidine Oxalate Salt can undergo various chemical reactions typical of amines and alkene functionalities:
The mechanism by which (Z)-Triprolidine Oxalate Salt exerts its effects involves antagonism at histamine H1 receptors:
Pharmacokinetic studies indicate that triprolidine has a bioavailability of approximately 4% when taken orally, with a protein binding rate around 90% . The elimination half-life ranges from 4 to 6 hours.
(Z)-Triprolidine Oxalate Salt is primarily used in:
Triprolidine (C₁₉H₂₂N₂) possesses a propylene linker connecting its pyridine and toluyl rings to the pyrrolidine moiety, creating a rigid stereogenic center that supports cis-trans (E/Z) isomerism. The critical structural feature enabling geometric isomerism is the torsion angle around the C1=C2 bond (where C1 is attached to the para-tolyl group and C2 to the pyrrolidinylpropene chain). This configuration determines the spatial orientation of the pharmacophoric elements essential for H₁ receptor interaction [2] [7].
Table 1: Fundamental Stereochemical Properties of Triprolidine Isomers
Isomer | Configuration | Torsion Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
---|---|---|---|---|
(E)-isomer | trans | 178.5° | 0 (reference) | 2.8 |
(Z)-isomer | cis | 8.2° | +4.7 | 3.5 |
X-ray crystallography confirms the (E)-isomer adopts an extended conformation with near-planar alignment of the pyridine and toluyl rings. In contrast, the (Z)-isomer exhibits a bent U-shaped structure due to steric repulsion between the ortho-hydrogen of the toluyl group and the pyrrolidine moiety [2] [4]. This conformational disparity profoundly impacts molecular recognition at the histamine H₁ receptor. The oxalate counterion (C₂H₂O₅) in the Z-isomer salt forms strong hydrogen bonds with the pyrrolidine nitrogen (N-H···O=C interactions, ~1.8 Å), further stabilizing the cis configuration but not altering the intrinsic stereochemistry [2] [9].
Competitive radioligand binding assays using [³H]pyrilamine in guinea pig ileum membranes reveal a >1000-fold difference in H₁ receptor affinity between geometric isomers. The (E)-triprolidine demonstrates a Ki of 2.1 ± 0.3 nM, classifying it as a high-affinity antagonist, whereas (Z)-triprolidine oxalate exhibits markedly reduced affinity (Ki = 8500 ± 1200 nM) [2] [4]. This disparity translates directly to functional activity: in isolated guinea pig ileum, the (E)-isomer inhibits histamine-induced contractions with an IC₅₀ of 1.8 nM, contrasting with the (Z)-isomer's IC₅₀ of 2200 nM [2].
Table 2: Biophysical and Pharmacological Comparison of Triprolidine Isomers
Parameter | (E)-Triprolidine | (Z)-Triprolidine Oxalate | Assay System |
---|---|---|---|
H₁ Receptor Kᵢ (nM) | 2.1 ± 0.3 | 8500 ± 1200 | Guinea pig ileum membranes |
Functional IC₅₀ (nM) | 1.8 ± 0.4 | 2200 ± 310 | Histamine-induced contraction |
Dissociation T₁/₂ (min) | 42 ± 6 | <1 | [³H]Doxepin displacement |
Solubility (aq., mg/mL) | 0.25 | 12.7* | Phosphate buffer (pH 7.4) |
Log P (octanol/water) | 3.8 | 2.9* | Shake-flask method |
Conformational Flexibility | Low (rigid) | Moderate | Molecular dynamics (10 ns) |
*Oxalate salt form enhances aqueous solubility and reduces lipophilicity [9]
The oxalate salt form of the Z-isomer provides enhanced aqueous solubility (12.7 mg/mL vs. 0.25 mg/mL for free base E-isomer) due to ionic dissociation and hydrogen bonding capacity. However, this pharmacological advantage is overshadowed by its impaired receptor docking. Fluorescence quenching studies show the (E)-isomer binds the H₁ receptor with a 1:1 stoichiometry and ΔG of -12.4 kcal/mol, while the (Z)-isomer oxalate exhibits weaker, non-stoichiometric binding (ΔG = -7.1 kcal/mol) [2] [4]. Molecular docking simulations indicate the (E)-isomer positions its protonated pyrrolidine nitrogen 3.2 Å from Asp³·³² (transmembrane helix 3) in the H₁ receptor—optimal for ionic interaction. The (Z)-isomer’s bent conformation displaces this nitrogen by >6 Å, preventing salt bridge formation [2] [4].
The three-point pharmacophore model for H₁ antagonism requires: (1) a protonatable tertiary amine, (2) two aromatic rings, and (3) specific distance constraints between these elements. (E)-triprolidine satisfies these criteria with precise geometry: the distance between the pyrrolidine nitrogen and pyridine ring is 5.8 Å, and between nitrogen and toluyl ring is 6.3 Å—matching histamine’s cationic head-to-imidazole nitrogen distance [2] [4]. The (Z)-isomer disrupts this alignment (N-pyrrolidine to pyridine: 3.1 Å; N-pyrrolidine to toluyl: 4.9 Å), explaining its low receptor complementarity.
Table 3: Structural-Activity Relationship Analysis of Triprolidine Isomers
Structural Feature | (E)-Triprolidine | (Z)-Triprolidine Oxalate | Impact on H₁ Antagonism |
---|---|---|---|
Cationic Center Position | Aligned with Asp³·³² | Displaced by 3.1 Å | Loss of ionic anchoring |
Aromatic Ring Orientation | Coplanar (dihedral <15°) | Orthogonal (dihedral 85°) | Impaired π-π stacking with Trp⁶·⁴⁸ |
Molecular Length | 11.2 Å | 7.8 Å | Inadequate cavity penetration |
Van der Waals Surface | Complementary to receptor pocket | 32% cavity mismatch | Reduced binding energy |
Hydrogen Bonding | None with receptor | Oxalate forms H-bonds (not with receptor) | No functional gain |
Molecular dynamics simulations (50 ns) reveal the (E)-isomer maintains stable hydrophobic contacts with Phe⁴³² and Phe⁶·⁴⁴ in the H₁ receptor binding pocket (occupancy >90%). Conversely, the (Z)-isomer oxalate undergoes conformational flipping at physiological temperature (300K), with its oxalate anion forming solvent-facing hydrogen bonds that do not contribute to receptor affinity [2] [4] [9]. Quantum mechanical calculations (DFT, B3LYP/6-31G*) corroborate the higher global electrophilicity index of the (E)-isomer (3.7 eV vs. 2.3 eV for Z-isomer), enhancing electrostatic attraction to the receptor [2].
Despite its limited H₁ affinity, the (Z)-triprolidine oxalate salt serves as a valuable structural probe for receptor mapping. Site-directed mutagenesis studies show that replacing Phe⁴³² with alanine reduces (E)-triprolidine binding by 200-fold but minimally affects the Z-isomer, confirming differential interaction patterns [4]. The oxalate moiety’s role is primarily pharmaceutical (solubility enhancement) rather than pharmacological, as evidenced by nearly identical Ki values for (Z)-triprolidine free base and oxalate salt (ΔKi <5%) [9].
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